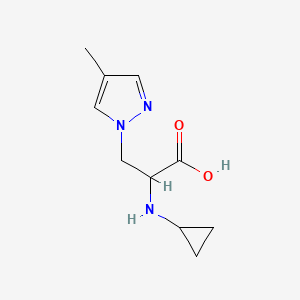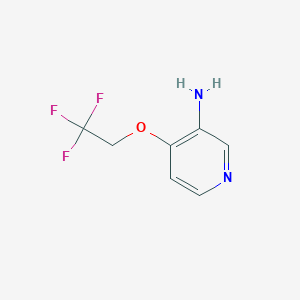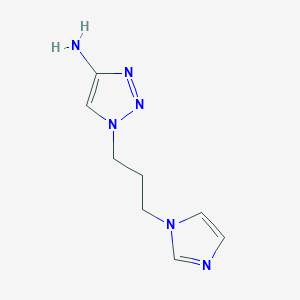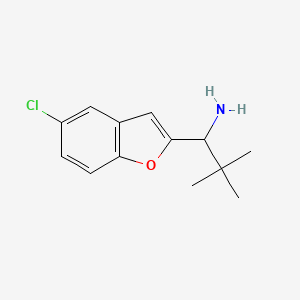![molecular formula C8H20Cl2N2O B13642742 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is commonly used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrate dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,9-Diazaspiro[4.5]decane: The parent compound without the hydrate dihydrochloride form.
6,9-Diazaspiro[4.5]decane monohydrate: A similar compound with a different hydration state.
6,9-Diazaspiro[4.5]decane hydrochloride: Another related compound with a different chloride content.
Uniqueness
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is unique due to its specific hydration and dihydrochloride form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
6,9-diazaspiro[4.5]decane;hydrate;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH.H2O/c1-2-4-8(3-1)7-9-5-6-10-8;;;/h9-10H,1-7H2;2*1H;1H2 |
InChI Key |
BXDPPJMFZSQPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCCN2.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)









